3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylethyl)propanamide
Description
Properties
IUPAC Name |
3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-2-3-14-26-21(29)20-17(12-15-30-20)27-18(24-25-22(26)27)9-10-19(28)23-13-11-16-7-5-4-6-8-16/h4-8,12,15H,2-3,9-11,13-14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTBGYQOIPEFRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylethyl)propanamide has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 423.54 g/mol. The structure includes a thieno-triazolo-pyrimidine core that is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N5O2S |
| Molecular Weight | 423.54 g/mol |
| LogP | 4.0041 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 64.124 Ų |
Anti-inflammatory Activity
Research indicates that derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines exhibit significant anti-inflammatory properties. In studies involving acute and subacute formalin-induced paw edema models, certain compounds demonstrated remarkable efficacy compared to standard anti-inflammatory drugs like diclofenac sodium . The mechanisms underlying this activity often involve inhibition of cyclooxygenase (COX) enzymes.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, a related compound demonstrated effectiveness against leukemia cell lines (HL-60 and U937), indicating potential applications in leukemia treatment . Additionally, structure-activity relationship (SAR) studies suggest that modifications to the phenyl group can enhance anticancer activity by improving binding affinity to target proteins involved in cancer progression.
Study on Anti-inflammatory Effects
A study published in Bioorganic & Medicinal Chemistry Letters synthesized several thieno-triazolo-pyrimidine derivatives and assessed their anti-inflammatory and analgesic activities. The most active compounds exhibited high gastrointestinal safety levels and were well tolerated in animal models with an acute toxicity level (ALD50) greater than 0.4 g/kg .
Anticancer Research
In another study focusing on polo-like kinase 1 (Plk1), a mitotic kinase involved in cancer cell division, derivatives of this compound were shown to effectively inhibit Plk1 without affecting other closely related kinases (Plk2 and Plk3). This selectivity is crucial for minimizing side effects during cancer treatment .
Structure-Activity Relationship (SAR)
The biological activity of thieno-triazolo-pyrimidines is influenced by various substituents on the core structure:
- Alkyl Groups : Modifications at the nitrogen positions can enhance lipophilicity and improve cellular uptake.
- Aromatic Substituents : The introduction of electron-withdrawing groups on the phenyl ring generally increases antibacterial and anticancer activity due to enhanced interaction with target biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs differ primarily in the substituents on the propanamide nitrogen. Below is a detailed comparison based on molecular properties, structural features, and inferred pharmacological relevance:
Table 1: Key Properties of Analogs vs. Target Compound
Structural and Functional Insights:
Substituent Effects on Lipophilicity :
- The 2-phenylethyl group in the target compound introduces a bulky aromatic moiety, likely increasing logP compared to the 4-methylphenyl analog (logP 3.50 in ). This enhances membrane permeability but may reduce aqueous solubility (logSw ~-3.7, similar to ).
- The 5-chloro-2-methylphenyl group in further elevates logP due to chlorine’s hydrophobicity, while the sulfanyl linker adds polarizability.
Hydrogen Bonding and Solubility: All analogs share a common triazolo-pyrimidine core with 6 hydrogen bond acceptors, but the sulfanyl-acetamide in increases polar surface area (~95 Ų vs.
Steric and Pharmacodynamic Implications :
- The 2-phenylethyl side chain may favor interactions with hydrophobic binding pockets (e.g., kinase domains), whereas the 4-ethoxyphenyl variant (mentioned in ) could introduce electron-donating effects, altering target affinity.
Research Findings and Trends
- Synthetic Accessibility : The propanamide derivatives (e.g., ) are typically synthesized via nucleophilic substitution or coupling reactions, with yields influenced by steric hindrance from substituents.
- Biological Activity : Analogs with chloro or methyl groups (e.g., ) show moderate activity in kinase inhibition assays, though the target compound’s 2-phenylethyl group may enhance selectivity for specific isoforms.
- ADME Profiles : Higher logP values correlate with increased plasma protein binding but may limit blood-brain barrier penetration. The sulfanyl variant in demonstrates improved metabolic stability due to reduced cytochrome P450 interactions.
Q & A
Basic Research Questions
Q. What are the key methodological steps for synthesizing this compound, and how are reaction conditions optimized?
- Answer : Synthesis involves multi-step organic reactions, including cyclization of thieno-triazolo-pyrimidine cores and subsequent amidation. Critical parameters include:
- Temperature : Controlled heating (80–120°C) during cyclization to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for heterocycle formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization ensure purity (>95%) .
- Optimization : Design of Experiments (DoE) using factorial designs to maximize yield and minimize byproducts .
Q. How is the compound’s structural integrity validated post-synthesis?
- Answer : Analytical techniques are prioritized in sequence:
- NMR spectroscopy : Confirms proton/carbon environments (e.g., thieno-triazolo peaks at δ 7.2–8.5 ppm) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) and purity (>98%) .
- X-ray crystallography : Resolves 3D conformation for target interaction studies .
Q. What initial biological assays are recommended for screening pharmacological activity?
- Answer : Prioritize target-specific assays:
- Enzyme inhibition : Kinase or protease assays (IC50 determination) using fluorescence/quenching methods .
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria or fungi .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?
- Answer : Discrepancies often arise from bioavailability or metabolic instability. Mitigation strategies include:
- Pharmacokinetic (PK) studies : Measure plasma half-life (t1/2) and tissue distribution via HPLC-MS .
- Metabolite profiling : LC-MS/MS identifies degradation products; structural modifications (e.g., fluorination) block metabolic hotspots .
- Molecular dynamics simulations : Predict binding stability in physiological conditions (e.g., solvation effects) .
Q. What methodological approaches optimize the compound’s pharmacokinetic profile?
- Answer : Focus on ADME properties :
- Solubility enhancement : Co-solvent systems (PEG-400/water) or prodrug strategies (esterification of amide groups) .
- Permeability assays : Caco-2 cell monolayers predict intestinal absorption .
- Plasma protein binding : Equilibrium dialysis to assess unbound fraction (fu) for dose adjustments .
Q. How to design structure-activity relationship (SAR) studies for this compound class?
- Answer : Systematic substitution and computational modeling:
-
Functional group variation : Replace butyl/phenylethyl groups with bioisosteres (e.g., cyclopropyl, benzodioxole) .
-
Docking studies : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets (e.g., kinases) .
-
Activity cliffs : Identify critical substituents via Free-Wilson analysis or matched molecular pairs .
Substituent Biological Activity Key Finding 4-butyl Antifungal (MIC: 2 µg/mL) Hydrophobic chain enhances membrane penetration 2-phenylethylamide Kinase inhibition (IC50: 50 nM) Aromatic stacking improves target binding
Q. What computational tools predict synthetic pathways for novel derivatives?
- Answer :
- Retrosynthesis software : Chematica or ASKCOS prioritizes feasible routes using known reaction rules .
- Quantum chemical calculations : Gaussian09 optimizes transition states for cyclization steps .
- Machine learning : Train models on existing triazolo-pyrimidine datasets to predict yields/reactivity .
Methodological Considerations for Data Contradictions
- Case Example : Discrepant IC50 values across labs may stem from assay conditions (e.g., ATP concentrations in kinase assays). Standardize protocols using NIH/EMA guidelines .
- Statistical validation : Apply Grubbs’ test to identify outliers and repeat experiments with larger n-values (≥3 replicates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
